molecular formula C13H16N6O2S B7051275 N-(7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-1-propan-2-ylimidazole-4-sulfonamide

N-(7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-1-propan-2-ylimidazole-4-sulfonamide

Cat. No.: B7051275
M. Wt: 320.37 g/mol
InChI Key: IIBILMHDHSKCBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-1-propan-2-ylimidazole-4-sulfonamide is a complex organic compound that belongs to the class of triazolopyridine derivatives. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases.

Properties

IUPAC Name

N-(7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-1-propan-2-ylimidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N6O2S/c1-9(2)18-7-12(14-8-18)22(20,21)17-13-16-15-11-6-10(3)4-5-19(11)13/h4-9H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIBILMHDHSKCBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN=C(N2C=C1)NS(=O)(=O)C3=CN(C=N3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-1-propan-2-ylimidazole-4-sulfonamide typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of 7-methyl-[1,2,4]triazolo[4,3-a]pyridine, followed by its reaction with suitable sulfonylating agents to introduce the sulfonamide group. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been explored to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-1-propan-2-ylimidazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, toluene, ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

N-(7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-1-propan-2-ylimidazole-4-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-1-propan-2-ylimidazole-4-sulfonamide involves its interaction with specific molecular targets. It acts as an inhibitor of c-Met and Pim-1 kinases, which are involved in cell proliferation and survival pathways. By inhibiting these kinases, the compound can induce apoptosis in cancer cells and inhibit tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-1-propan-2-ylimidazole-4-sulfonamide is unique due to its dual inhibitory action on c-Met and Pim-1 kinases, making it a promising candidate for targeted cancer therapy. Its structural complexity and specific functional groups contribute to its distinct pharmacological profile .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.